![molecular formula C11H15ClN2O2 B018053 3-(2-Chlorethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-on CAS No. 130049-82-0](/img/structure/B18053.png)

3-(2-Chlorethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-on

Übersicht

Beschreibung

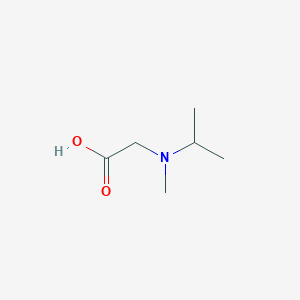

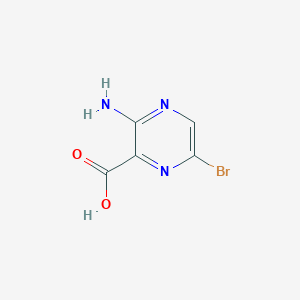

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

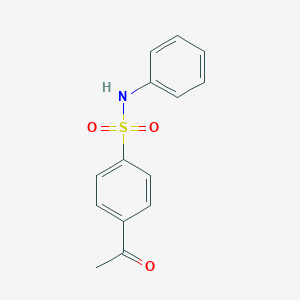

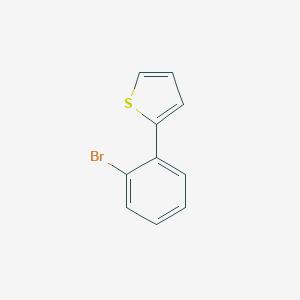

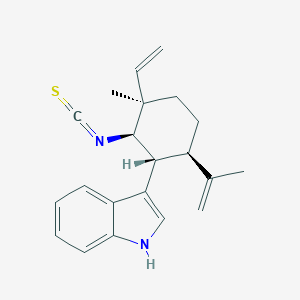

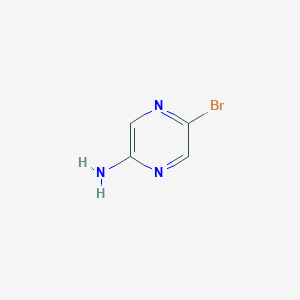

Die Verbindung wurde bei der Synthese von Derivaten verwendet, die eine signifikante antibakterielle Aktivität aufweisen. Diese Derivate wurden gegen verschiedene Stämme von grampositiven und gramnegativen Bakterien getestet. Insbesondere Derivate mit einem substituierten heterocyclischen Piperazinrest haben vielversprechende Ergebnisse gezeigt, wobei eine Verbindung die doppelte Aktivität des Standardmedikaments Streptomycin-sulfat aufwies .

Chalcogenierungsreaktionen

Im Bereich der organischen Synthese dient die Verbindung als Vorläufer für die C-3-Chalcogenierung. Dazu gehören Sulfenylierungs- und Selenylierungsreaktionen, die entscheidend sind, um Chalkogenatome in organische Moleküle einzuführen. Solche Reaktionen sind wertvoll, um Verbindungen mit potenziellen pharmakologischen Aktivitäten zu erzeugen .

Heterocyclische Amin-Derivate

Forscher haben eine Reihe von aliphatischen, aromatischen und heterocyclischen Amin-Derivaten der Verbindung synthetisiert. Diese Derivate werden durch verschiedene analytische Verfahren charakterisiert, darunter 1H-NMR, FTIR und Elementaranalyse, um ihre Struktur und Reinheit zu bestätigen .

Medizinische Chemie

Die Verbindung und ihre Derivate sind in der medizinischen Chemie wegen ihrer potenziellen therapeutischen Anwendungen von Interesse. Sie sind Teil der laufenden Forschung zur Entwicklung neuer Medikamente, die zur Behandlung von bakteriellen Infektionen und anderen Krankheiten eingesetzt werden können .

Chemische Bausteine

Als chemischer Baustein wird diese Verbindung verwendet, um komplexere Moleküle zu konstruieren. Es ist besonders nützlich in der frühen Entdeckungsforschung, wo einzigartige chemische Strukturen für die Entwicklung neuer pharmakologischer Wirkstoffe erforderlich sind .

Sicherheits- und Toxikologische Studien

Die Verbindung wird auch Sicherheits- und Toxikologieuntersuchungen unterzogen, um ihre Gefahrenklassen zu bestimmen, wie z. B. Akute Toxizität (oral) und Hautsensibilisierung. Diese Studien sind unerlässlich, um die Risiken zu beurteilen, die mit dem Umgang und der Verwendung der Verbindung im Labor verbunden sind .

Arzneimittelforschung und -entwicklung

In der Arzneimittelforschung und -entwicklung werden die Derivate der Verbindung auf verschiedene biologische Aktivitäten untersucht. Dies hilft bei der Identifizierung neuer Arzneimittelkandidaten, die weiter optimiert und zu wirksamen Behandlungen für verschiedene Gesundheitszustände entwickelt werden können .

Analytische Chemie

Die Verbindung wird in der analytischen Chemie verwendet, um neue Methoden zur Detektion und Quantifizierung chemischer Substanzen zu entwickeln. Ihre Derivate können als Standards oder Reagenzien in verschiedenen analytischen Verfahren dienen .

Wirkmechanismus

Target of Action

It has been synthesized as an antibacterial agent , suggesting that its targets may be bacterial proteins or enzymes essential for bacterial growth and survival.

Result of Action

The compound has been reported to exhibit antibacterial activity . Specifically, derivatives of this compound showed good activity against both Gram-positive (Bacillus Subtilis MTCC 121 and Staphylococcus epidermidis 435) and Gram-negative (Xanthomonas Campestris 7903 and Pseudomonas aeruginosa MTCC 7908) bacteria . The molecular and cellular effects of this action likely involve disruption of essential bacterial functions, leading to inhibited growth or death of the bacteria.

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVUGXRJSYRXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573961 | |

| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130049-82-0 | |

| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130049-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M62IXL9X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in pharmaceutical synthesis?

A1: This compound is a key intermediate in the synthesis of Paliperidone [, , , , ]. Paliperidone is an atypical antipsychotic medication used to treat schizophrenia and schizoaffective disorder. The efficient and high-purity synthesis of this intermediate is crucial for the cost-effective production of Paliperidone.

Q2: What are the challenges associated with synthesizing 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A2: One of the main challenges in synthesizing this compound is controlling the formation of impurities []. The presence of impurities can impact the safety and efficacy of the final drug product, Paliperidone. Therefore, researchers have focused on developing synthetic routes and purification methods that minimize impurity levels.

Q3: How is the quality of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monitored during its synthesis?

A3: Various analytical techniques are employed to monitor the quality of this compound during synthesis. One study highlights the use of Near-Infrared (NIR) spectroscopy as a process analytical technology (PAT) tool []. NIR spectroscopy allows for real-time monitoring of the reaction process, ensuring optimal conditions for high yield and purity. This method was chosen over mid-IR due to easier implementation in a production environment []. The NIR model was developed by correlating NIR results with those obtained from High-Performance Liquid Chromatography (HPLC) analysis conducted on samples from a laboratory-scale reactor. This model was then refined and validated using data collected from actual production batches [].

Q4: Have there been efforts to optimize the synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A4: Yes, researchers have been actively working on optimizing the synthesis of this important intermediate. One study focused on simplifying the synthetic process and improving the overall yield []. This research successfully achieved an improved overall yield of 68.2% for the target compound []. The identity and purity of the synthesized compound were confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)